molecular formula C10H15NO B097786 4-Diethylaminophenol CAS No. 17609-82-4

4-Diethylaminophenol

Cat. No. B097786
CAS RN: 17609-82-4
M. Wt: 165.23 g/mol
InChI Key: INDIALLCZKIHFF-UHFFFAOYSA-N
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Description

4-Diethylaminophenol (DEAP) is a chemical compound that has been widely used in scientific research for various applications. DEAP is a phenolic compound that is synthesized through a multi-step process and has been found to have significant biochemical and physiological effects.

Mechanism Of Action

4-Diethylaminophenol has been found to act as a free radical scavenger and antioxidant. It has been shown to inhibit lipid peroxidation and protect against oxidative stress. 4-Diethylaminophenol also has anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

4-Diethylaminophenol has been found to have significant biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation, which are involved in the development of various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. 4-Diethylaminophenol has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

4-Diethylaminophenol has several advantages in lab experiments. It is easy to synthesize and purify, and it has a wide range of applications. However, 4-Diethylaminophenol has some limitations. It is not stable in acidic conditions and can decompose at high temperatures. 4-Diethylaminophenol also has poor solubility in water, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 4-Diethylaminophenol. One area of interest is the development of 4-Diethylaminophenol-based antioxidants and anti-inflammatory agents for the treatment of various diseases. Another area of interest is the use of 4-Diethylaminophenol in the synthesis of nanoparticles for biomedical applications. Further research is also needed to understand the mechanism of action of 4-Diethylaminophenol and its potential use in the prevention and treatment of neurodegenerative diseases.
Conclusion:
In conclusion, 4-Diethylaminophenol is a chemical compound that has significant potential in scientific research. It is easy to synthesize and has a wide range of applications. 4-Diethylaminophenol has been found to have significant biochemical and physiological effects and has potential as an antioxidant and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of 4-Diethylaminophenol and its potential use in the prevention and treatment of various diseases.

Synthesis Methods

4-Diethylaminophenol is synthesized through a multi-step process that involves the reaction of aniline with ethyl chloroacetate to form N-ethyl-N-(2-chloroacetyl) aniline. This intermediate is then reacted with sodium hydroxide to form 4-diethylaminophenol. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

4-Diethylaminophenol has been used in scientific research for various applications such as in the synthesis of dyes, antioxidants, and other organic compounds. It has also been used as a reducing agent in the synthesis of nanoparticles. 4-Diethylaminophenol has been found to have significant potential in the field of biomedical research due to its antioxidant and anti-inflammatory properties.

properties

IUPAC Name

4-(diethylamino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-11(4-2)9-5-7-10(12)8-6-9/h5-8,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDIALLCZKIHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170084
Record name 4-Diethylaminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Diethylaminophenol

CAS RN

17609-82-4
Record name 4-(Diethylamino)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17609-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Diethylaminophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017609824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Diethylaminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-diethylaminophenol
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